molecular formula C11H22ClNO B12303246 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride

Cat. No.: B12303246
M. Wt: 219.75 g/mol
InChI Key: XVXMSUKSTGINGB-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclobutane ring substituted with an amine group and an allyl group, along with a tert-butyl ether moiety. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides.

    Attachment of the tert-Butyl Ether Moiety: The tert-butyl ether group can be introduced through an etherification reaction using tert-butyl alcohol and an appropriate acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amine group or the allyl group, resulting in the formation of saturated amines or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the allyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated amines and alkanes.

    Substitution: Various substituted amines and alkenes.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylpropan-2-yl)oxy]cyclohexanamine
  • 3-[(2-Methylpropan-2-yl)oxy]phenylmethanol
  • tert-Butoxy bis(dimethylamino)methane

Uniqueness

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H21NO.ClH/c1-5-6-8-9(12)7-10(8)13-11(2,3)4;/h5,8-10H,1,6-7,12H2,2-4H3;1H

InChI Key

XVXMSUKSTGINGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1CC=C)N.Cl

Origin of Product

United States

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